molecular formula C10H7NO2S B1309447 6-Thien-2-ylpyridine-2-carboxylic acid CAS No. 887981-86-4

6-Thien-2-ylpyridine-2-carboxylic acid

Cat. No.: B1309447
CAS No.: 887981-86-4
M. Wt: 205.23 g/mol
InChI Key: CHHWBAMXISYONU-UHFFFAOYSA-N
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Description

6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4) is a high-purity heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and materials science research. This compound, with a molecular formula of C 10 H 7 NO 2 S and a molecular weight of 205.23 g/mol , is characterized as an off-white to white solid . As a bifunctional molecule, it incorporates both a carboxylic acid group and a nitrogen-containing heterocyclic system, making it a key intermediate for the synthesis of more complex molecules. Its primary research application lies in its role as a precursor in metal-organic and pharmaceutical development. The molecule's structure is amenable to further functionalization, particularly through the carboxylic acid moiety, which can be easily converted to acid chlorides or other derivatives for use in coupling reactions . Researchers should note the following handling and safety characteristics: the compound has a boiling point of approximately 412°C at 760 mmHg and a calculated density of 1.368 g/cm³ . Safety data indicates a flash point of around 203°C . This product is classified with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment, including gloves and eye/face protection, should be worn, and the compound should be handled in a well-ventilated place. It is recommended to be stored sealed in dry, dark conditions at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-thiophen-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHWBAMXISYONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406258
Record name 6-Thien-2-ylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887981-86-4
Record name 6-Thien-2-ylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine and Thiophene Hybrid Scaffolds in Modern Chemical Sciences

Pyridine (B92270) and thiophene (B33073) rings are fundamental building blocks in the realm of heterocyclic chemistry, each possessing distinct and valuable electronic and structural characteristics. Pyridine, a nitrogen-containing six-membered aromatic ring, is a common motif in a vast array of biologically active compounds and functional materials. researchgate.netmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's solubility, binding affinity, and catalytic activity. Thiophene, a five-membered aromatic ring containing a sulfur atom, is another privileged scaffold in medicinal chemistry and materials science. mdpi.com The sulfur atom in thiophene can participate in non-covalent interactions and influences the electronic properties of the molecule.

The fusion of these two heterocyclic systems into a single molecular entity, as seen in 6-Thien-2-ylpyridine-2-carboxylic acid, gives rise to a hybrid scaffold with a unique combination of properties. This molecular hybridization can lead to novel biological activities and material characteristics that are not achievable with the individual components alone. researchgate.net The specific connectivity of the pyridine and thiophene rings in these hybrids plays a crucial role in determining their three-dimensional structure and electronic distribution, which in turn dictates their function.

Role of Carboxylic Acid Functionality in Molecular Design and Chemical Transformations

The presence of a carboxylic acid group (-COOH) on a molecule imparts a range of important chemical properties. This functional group can act as a proton donor, influencing the acidity and reactivity of the compound. In the context of molecular design, the carboxylic acid moiety is often introduced to enhance water solubility, a critical factor in the development of pharmaceutical agents. mdpi.com Furthermore, it can form strong hydrogen bonds, which are vital for molecular recognition and self-assembly processes.

In chemical transformations, the carboxylic acid group is a versatile handle for a variety of reactions. It can be converted into esters, amides, and other functional groups, providing a gateway for the synthesis of more complex molecules. nih.gov This reactivity makes it an invaluable tool for chemists seeking to build intricate molecular architectures. In coordination chemistry, the deprotonated form of the carboxylic acid, the carboxylate, is an excellent ligand for metal ions, forming stable complexes with a wide range of metals. nih.govresearchgate.net

Overview of 6 Thien 2 Ylpyridine 2 Carboxylic Acid As a Ligand and Building Block

6-Thien-2-ylpyridine-2-carboxylic acid is emerging as a significant molecule in the fields of coordination chemistry and organic synthesis. Its structure, which combines a bidentate N,O-chelating unit (from the pyridine (B92270) nitrogen and the carboxylic acid) with the electronic characteristics of the thiophene (B33073) ring, makes it a compelling ligand for the formation of metal complexes. nih.gov The resulting metallo-organic frameworks (MOFs) and coordination polymers can exhibit interesting catalytic, magnetic, and optical properties. researchgate.net

As a building block in organic synthesis, this compound offers a rigid and well-defined scaffold upon which more complex structures can be built. The carboxylic acid group can be readily modified to introduce other functionalities, allowing for the systematic development of new compounds with desired properties. mdpi.com The presence of both the pyridine and thiophene rings provides multiple sites for further chemical modification, enhancing its utility as a versatile synthetic intermediate.

Scope and Key Research Directions for 6 Thien 2 Ylpyridine 2 Carboxylic Acid Studies

Reactions at the Aldehyde Functionality (C5-Carbaldehyde)

The aldehyde group at the C5 position of the pyrimidine ring is a versatile functional handle for numerous organic transformations. Its reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized pyrimidine structures.

Nucleophilic Addition Reactions

The core reactivity of the C5-carbaldehyde is centered around nucleophilic addition to the carbonyl group. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Organometallic reagents, such as organozinc compounds, are effective for the formation of new carbon-carbon bonds at the aldehyde position. While specific studies on 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde are not extensively documented, the reactivity of related pyrimidine-5-carboxaldehydes provides a strong precedent. For instance, pyrimidine-5-carboxaldehyde has been shown to react with diisopropylzinc in the presence of a chiral catalyst to produce the corresponding (S)- and (R)-pyrimidyl alkanols. This suggests that 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde would similarly react with organozinc reagents to afford secondary alcohols.

Table 1: Hypothetical Nucleophilic Addition of Organozinc Reagents

Reagent Product
Diethylzinc 1-(2-(Isobutylsulfanyl)pyrimidin-5-yl)propan-1-ol

The aldehyde functionality of 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde readily undergoes condensation reactions with various nucleophiles.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form a chalcone or a related enone. While direct examples with 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde are not prevalent in the literature, the Claisen-Schmidt condensation of other pyrimidine-5-carbaldehyde derivatives is known. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has been reacted with acetophenone in the presence of a base to yield the corresponding pyrimidine-based chalcone. mdpi.com This indicates that 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde would likely undergo similar reactions with various ketones.

Azomethine Formation (Schiff Base Formation): The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This is a common and efficient reaction for pyrimidine aldehydes. The formation of azomethines from pyrimidine-5-carbaldehyde derivatives has been reported as a versatile method for synthesizing new biologically active compounds. The reaction typically proceeds by mixing the aldehyde and the amine in a suitable solvent, sometimes with acid catalysis.

Table 2: Representative Condensation Reactions

Reaction Type Reactant Product
Claisen-Schmidt Acetophenone (E)-1-phenyl-3-(2-(isobutylsulfanyl)pyrimidin-5-yl)prop-2-en-1-one

The reaction of 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde with binucleophiles, which possess two nucleophilic centers, can lead to the formation of fused heterocyclic systems. These reactions are valuable for the construction of complex molecular architectures. For instance, reactions with compounds containing both a carbon and a nitrogen nucleophile (C,N-binucleophiles) or two nitrogen nucleophiles (N,N-binucleophiles) can result in the annulation of a new ring onto the pyrimidine core. While specific examples with the title compound are not detailed in available literature, the general reactivity of pyrimidine aldehydes suggests their utility in such cyclocondensation reactions to form fused systems like pyrimido[4,5-c]pyridazines or pyrazolo[3,4-d]pyrimidines, depending on the binucleophile used.

Oxidation Reactions of the Aldehyde Group

The aldehyde group of 2-isobutylsulfanyl-pyrimidine-5-carbaldehyde can be oxidized to the corresponding carboxylic acid, 2-isobutylsulfanyl-pyrimidine-5-carboxylic acid. Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O), are expected to be effective. The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Table 3: Oxidation of the Aldehyde Group

Oxidizing Agent Product
Potassium Permanganate 2-(Isobutylsulfanyl)pyrimidine-5-carboxylic acid

Reduction Reactions of the Aldehyde Group

The aldehyde functionality can be readily reduced to a primary alcohol, (2-(isobutylsulfanyl)pyrimidin-5-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity, while lithium aluminum hydride is a more powerful reducing agent. Catalytic hydrogenation can also be employed for this reduction.

Table 4: Reduction of the Aldehyde Group

Reducing Agent Product
Sodium Borohydride (2-(Isobutylsulfanyl)pyrimidin-5-yl)methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies delve into the fundamental electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. These methods model the molecule's electron distribution and energy levels to predict its behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed. The primary focus of such a study would be the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. This angle determines the planarity of the molecule, which has significant implications for its electronic properties and ability to coordinate with metal ions. Calculations on similar 2,5-substituted thiophene derivatives have shown that the optimized geometry can exhibit a high degree of planarity, though intermolecular interactions in a solid state can influence this. researchgate.net The theoretical geometric parameters obtained from DFT are generally found to be in good agreement with experimental results from X-ray diffraction. nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for Thiophene and Pyridine Derivatives from DFT Studies. Note: This table presents typical values for related structures to illustrate expected data for this compound.

ParameterTypical Calculated Value (Å or °)Associated Functional Group
C-S (Thiophene)1.73 - 1.75Thiophene Ring
C=O (Carboxylic Acid)~1.21Carboxylic Acid
C-O (Carboxylic Acid)~1.35Carboxylic Acid
C=N (Pyridine)~1.34Pyridine Ring
O=C-O (Angle)~124°Carboxylic Acid
C-S-C (Angle)~92°Thiophene Ring

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, which is a characteristic π-electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, a π-electron acceptor. This spatial separation of the frontier orbitals is typical for donor-acceptor systems and is crucial for understanding charge-transfer processes. DFT calculations for related indolizino[3,2-c]quinolines featuring a 6-(thiophen-2-yl) substituent have been used to successfully predict and tune the HOMO-LUMO gap to optimize fluorescence properties. researchgate.net The analysis of frontier orbitals is also key to understanding Lewis acid-base interactions, such as those involved in metal coordination, where the ligand's HOMO donates electrons to the metal's LUMO. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Thiophene-Containing Chromophores. Note: Data is sourced from related compounds to demonstrate the type of results obtained from FMO analysis.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamide Derivative 1-6.50-1.854.65
Thiophene Sulfonamide Derivative 7-5.61-2.173.44
tert-Butyl N-(thiophen-2yl)carbamate-6.38-0.655.73

Data adapted from studies on various thiophene derivatives. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. nih.gov They are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, an MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. These sites represent the primary centers for coordination with positively charged metal ions. The sulfur atom in the thiophene ring would also exhibit some negative potential. In contrast, the hydrogen atom of the carboxylic acid group and the hydrogens on the aromatic rings would show positive electrostatic potential.

Computational Modeling of Ligand-Metal Interactions and Coordination Properties

Computational modeling is essential for predicting how this compound will behave as a ligand when it binds to a metal center. These studies can forecast the structure of the resulting metal complex and provide insight into its stability and spectroscopic properties.

This compound is expected to act as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. Computational methods, particularly DFT, can be used to model these ligand-metal interactions and predict the resulting coordination geometry. For transition metals, common geometries such as octahedral or distorted octahedral are often predicted for complexes with ligands of this type. nih.govsjctni.edu

By modeling the optimized structures of both the free ligand and the metal complex, the binding energy can be calculated. This energy value provides a theoretical measure of the stability of the complex. While the direct calculation of stability constants is complex, binding energy calculations offer a reliable way to compare the relative stabilities of different metal complexes with the same ligand or to compare the affinity of different ligands for the same metal ion.

Theoretical vibrational frequency analysis, performed using DFT, is a powerful tool for interpreting experimental infrared (IR) spectra. By calculating the vibrational modes of a molecule, a theoretical spectrum can be generated that aids in the assignment of experimental absorption bands. nih.gov

For this compound, key vibrational modes of interest include the C=O stretching frequency of the carboxylic acid (typically around 1700-1750 cm⁻¹) and the C=N stretching of the pyridine ring (around 1600 cm⁻¹). researchgate.net Upon coordination to a metal ion, these frequencies are predicted to shift. The C=O stretching frequency typically shifts to a lower wavenumber (a red shift) due to the weakening of the bond as electron density is donated to the metal. This calculated shift is a key piece of evidence used to confirm metal-ligand bond formation in experimental studies. Similar shifts in pyridine ring vibrations would also be predicted. orientjchem.org

Thermochemical Calculations for Reaction Energetics

A thorough review of available scientific literature indicates that specific thermochemical calculations for the reaction energetics of this compound and its complexes have not been extensively reported. While computational chemistry is a powerful tool for determining thermodynamic properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of chemical reactions, dedicated studies providing these values for reactions involving this compound are not publicly available at this time. Such calculations would be invaluable for predicting the spontaneity and energy changes associated with its synthesis, complexation, and potential reactions, providing a deeper understanding of its chemical behavior.

Advanced Computational Techniques

Currently, there is a lack of specific molecular dynamics (MD) simulation studies focused on this compound in the public domain. MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and the stability of molecular complexes. Future MD studies on this compound could illuminate its flexibility, how it interacts with its environment, and the dynamic nature of its complexes, which would be crucial for applications in materials science and medicinal chemistry.

Computational screening, also known as virtual screening, is a key technique in drug discovery and materials science for identifying promising lead compounds from large chemical libraries. longdom.orgresearchgate.net This approach can be broadly categorized into structure-based and ligand-based methods. mdpi.com For a molecule like this compound, computational screening can be instrumental in optimizing its structure for a specific biological target or desired material property.

The process of computational screening for ligand design optimization would typically involve the following steps:

Library Generation: A virtual library of derivatives of this compound would be created by systematically modifying its functional groups. For instance, substitutions could be made on the thiophene or pyridine rings to explore a wide chemical space.

Filtering and Prioritization: These virtual compounds would then be subjected to a series of computational filters. These filters can be based on physicochemical properties, such as molecular weight and lipophilicity, to ensure drug-likeness or suitability for a particular application. nih.gov

Docking and Scoring: The filtered library of compounds would then be docked into the active site of a target protein. researchgate.netpatsnap.com Scoring functions are used to estimate the binding affinity of each compound, and they are ranked based on their scores. nih.gov This allows for the prioritization of a smaller, more manageable number of candidates for further investigation.

Lead Optimization: The most promising candidates identified through virtual screening can then be synthesized and experimentally tested. The insights gained from the screening process can guide further optimization of the lead compounds to improve their potency, selectivity, and other desired properties. patsnap.com

While specific computational screening studies focused on optimizing this compound are not detailed in the current literature, the methodologies are well-established and could be readily applied to this compound for various research purposes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. wikipedia.orgnumberanalytics.com This technique is particularly valuable in drug design for predicting the binding mode of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. nih.govazolifesciences.com The primary goal of molecular docking is to simulate the molecular recognition process and to predict the binding affinity of the complex. wikipedia.org

The general workflow of a molecular docking study for this compound would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained from experimental sources like the Protein Data Bank or through homology modeling. The structure of this compound (the ligand) is generated and optimized for its geometry and charge distribution.

Defining the Binding Site: The potential binding site on the receptor is identified. This can be the known active site of an enzyme or a site predicted by computational tools. nih.gov In some cases, "blind docking" is performed where the entire surface of the protein is searched for potential binding sites. azolifesciences.com

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. wikipedia.org These algorithms generate a variety of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. nih.gov The poses are then ranked, and the top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. iaanalysis.com

Molecular docking studies on heterocyclic compounds, including those with pyridine and thiophene motifs, have been widely reported to investigate their potential as inhibitors for various enzymes. nih.govijcps.orgresearchgate.netrsc.org Although specific docking studies for this compound are not presently available in the literature, this methodology provides a powerful framework for profiling its potential interactions with a wide range of biological targets.

Despite a comprehensive search for scientific literature detailing the supramolecular chemistry and crystal engineering of this compound, no specific structural or detailed self-assembly information for this particular compound could be located. Research databases, including the Cambridge Structural Database (CSD), did not yield crystal structure data for this molecule.

Consequently, a detailed analysis of its specific hydrogen bonding networks, π-stacking interactions, and the dimensionality of its supramolecular architectures, as outlined in the requested article structure, cannot be provided at this time. The generation of a thorough, informative, and scientifically accurate article on these specific topics requires experimental data from crystal structure analysis, which appears to be unavailable in the public domain.

While general principles of supramolecular chemistry involving related compounds such as pyridine carboxylic acids and thiophene derivatives are well-documented, applying these generalities to this compound without specific research findings would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” and adhering strictly to the provided outline cannot be generated based on the currently available scientific literature.

Supramolecular Chemistry and Crystal Engineering with 6 Thien 2 Ylpyridine 2 Carboxylic Acid

Design and Formation of Supramolecular Architectures

Self-Assembled Nanostructures and Nanotubes

While direct experimental evidence for the formation of self-assembled nanostructures and nanotubes from 6-Thien-2-ylpyridine-2-carboxylic acid is not extensively documented in current literature, the molecular structure is highly conducive to such assemblies. The principles of molecular self-assembly suggest that the interplay of hydrogen bonding from the carboxylic acid and π-π stacking interactions from the aromatic pyridine (B92270) and thiophene (B33073) rings can drive the formation of ordered, extended structures.

For instance, pyridine-2,6-diimine-linked macrocycles have been shown to assemble into high-aspect-ratio nanotubes under acidic conditions. nih.gov This process is driven by a cooperative self-assembly mechanism. nih.gov Similarly, self-assembling peptides, another class of molecules that rely on hydrogen bonding and aromatic interactions, are known to form nanotubes. mdpi.com The propensity of pyridine-capped nanocrystals to self-assemble onto carbon nanotubes further highlights the importance of the pyridine moiety in directing the formation of nanostructures. manchester.ac.uk Given these precedents, it is hypothesized that this compound could form one-dimensional nanotubes or other nanostructures through a combination of head-to-tail hydrogen bonding of the carboxylic acid groups and offset π-π stacking of the thienyl-pyridine units.

Table 1: Examples of Self-Assembled Nanostructures from Related Molecular Building Blocks

Molecular Building BlockType of NanostructureDriving InteractionsReference
Pyridine-2,6-diimine-linked macrocyclesNanotubesCooperative self-assembly, π-π stacking nih.gov
DiphenylalanineNanotubesSelf-association, hydrogen bonding mdpi.com
Pyridine-capped CdSe nanocrystals on SWNTsNanocompositeπ-π stacking manchester.ac.uk

Principles of Crystal Engineering

Crystal engineering provides a framework for the rational design of solid-state structures with desired physical and chemical properties. For this compound, the key functional groups—the carboxylic acid, the pyridine nitrogen, and the thiophene ring—are the primary determinants of the resulting crystal architecture.

Rational Design of Crystal Structures

The rational design of crystal structures of this compound would be predicated on the predictable formation of supramolecular synthons. A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. In the case of molecules containing both carboxylic acid and pyridine functionalities, two competing primary synthons are the carboxylic acid-carboxylic acid homosynthon and the carboxylic acid-pyridine heterosynthon. rsc.org

The selection between these synthons can be influenced by steric factors and the electronic nature of the molecule. For instance, in 2-anilinonicotinic acids, the introduction of bulky functional groups can favor the formation of the carboxylic acid-pyridine heterosynthon over the homosynthon. rsc.org The robust nature of the carboxylic acid-pyridine heterosynthon has been widely exploited in the engineering of 2D co-crystals. rsc.org The design strategy for this compound would therefore involve considering the steric influence of the thiophene group and its electronic contribution to the pyridine nitrogen's basicity, which would affect the strength of the O-H···N hydrogen bond.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and is of critical importance in materials science and the pharmaceutical industry. While specific polymorphs of this compound have not been detailed in the literature, its structural features suggest a high likelihood of polymorphic behavior. The flexibility of the bond linking the thiophene and pyridine rings allows for different molecular conformations, which can lead to different packing arrangements. nih.gov

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, offers a powerful method for tuning the properties of a solid. The carboxylic acid group in this compound is an excellent hydrogen bond donor, making it a prime candidate for forming co-crystals with a variety of co-formers, particularly those containing hydrogen bond acceptors like other pyridine derivatives. researchgate.net The formation of co-crystals or molecular salts can often be predicted by the difference in pKa values between the carboxylic acid and the co-former's basic site. researchgate.net

Table 2: Examples of Polymorphism and Co-crystallization in Related Carboxylic Acids

Compound/SystemPhenomenonKey Structural FeaturesReference
(3-hydroxybenzoic acid)·(acridine)Polymorphic Co-crystalsCompetition between carboxylic acid···pyridine and phenol···pyridine hydrogen bonds researchgate.net
Dicarboxylic acids with pyridine derivativesCo-crystalsInvolving unconventional synthons like O···π-hole interactions mdpi.com
Progesterone with carboxylic acidsCo-crystalsImproved solubility and bioavailability mdpi.com

Influence of Crystallization Conditions and Solvents on Architecture

The conditions under which a crystal is grown, particularly the choice of solvent, can have a profound impact on the resulting crystal structure, a phenomenon known as solvent-induced polymorphism. The solvent can influence crystal packing in several ways: by competing for hydrogen bonding sites, by templating a particular arrangement of molecules, or by being incorporated into the crystal lattice to form solvates. nih.gov

For carboxylic acids, the hydrogen-bonding capability of the solvent is a critical factor. mdpi.com In polar, protic solvents, the solvent molecules can form strong hydrogen bonds with the carboxylic acid group, potentially disrupting the formation of the robust acid-acid homodimers often seen in the solid state. In contrast, non-polar, aprotic solvents are less likely to interfere with these interactions, favoring the formation of hydrogen-bonded aggregates. The morphology of crystals can also be significantly affected by the solvent, as different solvents can selectively inhibit the growth of certain crystal faces. mdpi.com For this compound, a systematic study of crystallization from a range of solvents with varying polarity and hydrogen bonding ability would be essential to fully explore its potential polymorphic landscape and to control its crystal architecture.

Table 3: Influence of Solvents on Crystal Forms of Related Compounds

CompoundSolvent(s)Observed EffectReference
TheophyllineWater, Isopropyl alcohol, DimethylformamideModulates crystal habit from rod-shaped to other morphologies rsc.org
PyriproxyfenAlcohol solvents with varying chain lengthsChanges crystal morphology from lamellar to shuttle-shaped mdpi.com
Ethacridinium PhthalateMethanol, Ethanol, Isobutanol, Tert-butanolFormation of different solvates with distinct supramolecular synthons nih.gov

Advanced Characterization Techniques for Research on 6 Thien 2 Ylpyridine 2 Carboxylic Acid

Spectroscopic Methods for Molecular Structure and Electronic Properties

Spectroscopic techniques are indispensable for probing the molecular structure and electronic characteristics of 6-Thien-2-ylpyridine-2-carboxylic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. The aromatic protons on the pyridine and thiophene rings would likely resonate in the range of 7.0 to 9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data. The carboxyl carbon is expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbon atoms of the pyridine and thiophene rings would appear in the aromatic region, generally between 120 and 150 ppm.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks within the pyridine and thiophene rings, while HMQC would correlate directly bonded proton and carbon atoms.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)160 - 180
Pyridine Ring Protons7.5 - 9.0120 - 150
Thiophene Ring Protons7.0 - 8.0120 - 140

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be anticipated around 1700-1730 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the rings (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C=C and C=N stretching vibrations would also be observable.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch2500 - 3300 (broad)Weak
Carbonyl (C=O)C=O Stretch1700 - 1730 (strong)Moderate
Aromatic RingsC-H Stretch3000 - 3100Moderate
Aromatic RingsC=C/C=N Stretch1400 - 1600Strong
Thiophene RingC-S Stretch600 - 800Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For this compound, the conjugated system of the pyridine and thiophene rings is expected to give rise to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also lead to n → π* transitions. The wavelength of maximum absorbance (λ_max) provides insights into the extent of conjugation in the molecule. It is anticipated that the primary absorption bands for this compound would fall within the UV region.

Advanced Mass Spectrometry Techniques (LC-MS/MS, ESI-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of organic molecules.

ESI-MS: ESI-MS would likely be used to determine the accurate mass of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

LC-MS/MS: LC-MS/MS would involve separating the compound from any impurities using liquid chromatography before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) could then be used to fragment the molecular ion, providing valuable structural information based on the fragmentation pattern. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Diffraction and Scattering Techniques for Solid-State Structure

To understand the three-dimensional arrangement of molecules in the solid state, diffraction and scattering techniques are essential.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Analysis of related structures, such as other pyridine-dicarboxylic acids, suggests that the molecules are likely to form hydrogen-bonded dimers in the solid state. The crystal system could potentially be monoclinic or orthorhombic.

Hypothetical Crystallographic Data Table:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-100
Volume (ų)~1500-3000
Z4

This table represents a hypothetical scenario based on typical values for similar organic molecules and is not based on experimental data for the target compound.

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. nih.gov It provides information on the phase purity, crystal structure, and unit cell dimensions of a bulk sample. nih.gov The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For instance, in the structural determination of multicomponent crystalline phases of other organic acids, PXRD data is indexed to determine the unit cell parameters. Structure solution is then pursued using direct-space methods, followed by Rietveld refinement to finalize the crystal structure. cardiff.ac.uk A similar approach could be applied to elucidate the crystal structure of this compound and its co-crystals or salts.

Table 1: Example of Unit Cell Parameters Determined by PXRD for a Multicomponent Crystal (Note: The following data is for a crystalline phase of (S)-ibuprofen and L-proline and is presented for illustrative purposes of the type of data obtained from PXRD analysis.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)14.43
b (Å)5.81
c (Å)21.81
β (°)97.10
Volume (ų)1814
Data sourced for illustrative purposes from a study on (S)-ibuprofen and L-proline. cardiff.ac.uk

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for investigating the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. These methods are particularly useful for studying the size, shape, and arrangement of nanoparticles, polymers, and self-assembled biological or synthetic supramolecular structures in solution or in the solid state. nih.gov

The techniques work by measuring the elastic scattering of X-rays (for SAXS) or neutrons (for SANS) at very small angles from a sample. The resulting scattering pattern contains information about the structural characteristics of the nanoscale features within the material. For molecules like this compound, which have the potential to self-assemble into larger ordered structures such as micelles, fibrils, or nanotubes, SAXS and SANS can provide critical insights into the morphology of these assemblies. nih.gov

For example, studies on the hierarchical self-assembly of large supramolecular prisms formed from terpyridine-based ligands have utilized SAXS to confirm the formation of tubular-like nanostructures in solution. nih.gov SANS, with its ability to use contrast variation through H₂O/D₂O mixtures, is particularly powerful for studying the structure of hybrid materials or the interaction of molecules with other components, such as peptides interacting with lipids. nih.gov While specific SAXS/SANS studies on this compound were not found, these techniques represent a vital tool for probing the nanoscale self-assembly behavior that this class of molecules may exhibit.

Microscopic and Surface Analysis Techniques for Material Characterization

Microscopic and surface analysis techniques are essential for directly visualizing the morphology and determining the surface properties of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to obtain high-resolution images of a material's morphology. SEM provides detailed images of the surface topography of a sample, while TEM allows for the visualization of the internal structure.

For compounds capable of self-assembly, such as thiophene-based π-conjugated molecules, SEM can reveal the macroscopic morphology of the resulting structures. For instance, studies on a thiophene-based α-cyanostyrene derivative have shown that changes in solvent composition can lead to morphological transitions from nanoparticles to nanofibers, as observed by SEM. While specific SEM or TEM images for this compound are not available in the provided search results, these techniques would be invaluable for visualizing the morphology of any micro or nanostructures it may form through processes like crystallization or self-assembly.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are scanning probe microscopy techniques that can image surfaces with atomic or molecular resolution. mdpi.com STM is particularly suited for studying the two-dimensional self-assembly of molecules on conductive surfaces, providing detailed insights into how molecules arrange and interact with each other and the substrate. researchgate.net

The self-assembly of molecules containing pyridine and carboxylic acid functionalities has been extensively studied using STM. researchgate.net For example, research on terpyridine-carboxylic acid derivatives on silver surfaces has shown that these molecules can form various well-ordered structures. researchgate.net The formation of these structures is governed by a delicate balance of intermolecular interactions, including hydrogen bonding between carboxylic acid groups and van der Waals forces. researchgate.net STM studies on pyridine carboxylic acids have also demonstrated their intercalation into two-dimensional networks formed by other molecules. researchgate.net

AFM can be used to image the topography of self-assembled monolayers on various substrates, providing information on the completeness and homogeneity of the film. mdpi.com For instance, AFM has been used to study self-assembled monolayers of terpyridine-based transition metal complexes on gold, revealing the surface morphology before and after electrochemical experiments. mdpi.com These techniques would be highly applicable to studying the self-assembly of this compound on surfaces, elucidating the formation of ordered monolayers and the influence of intermolecular forces.

Table 2: Illustrative STM Findings on Self-Assembled Molecular Structures (Note: This table summarizes findings for related pyridine and carboxylic acid-containing molecules to demonstrate the capabilities of STM.)

MoleculeSubstrateObserved StructureDriving Forces
4'-([2,2':6',2''-terpyridine]-4'-yl)-[1,1'-phenyl]-4-carboxylic acidAg(111)Well-ordered monolayers, windmill-shaped structures with Ag atoms. researchgate.netDipole interactions, hydrogen bonding, van der Waals forces, metal-organic coordination. researchgate.net
Pyridine carboxylic acids (picolinic, nicotinic, isonicotinic)Au(111)Intercalation into a 2-mercaptopyrimidine (B73435) network. researchgate.netHost-guest interactions within the network channels. researchgate.net
3-(4-pyridine-4-yl-phenyl)-propane-1-thiolAu(111)Highly ordered and densely packed self-assembled monolayers. nih.govThiol-gold interaction, intermolecular forces. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the context of this compound, XPS would be highly valuable for analyzing the surface of thin films or self-assembled monolayers. For example, high-resolution XPS has been used to study self-assembled monolayers of a pyridine-terminated thiol on gold, confirming the chemical state of the constituent elements (C, N, S) and providing information about the protonation state of the pyridine moiety. nih.gov Studies on pyridine carboxylic acids have also employed XPS to investigate intermolecular hydrogen bonding through the observation of core-level shifts in the N 1s spectra. The presence of non-hydrogen-bonded nitrogen atoms at the surface layer can be distinguished from those involved in hydrogen bonding within the bulk of the film.

Auger Electron Spectroscopy (AES) is another surface analysis technique that can provide elemental and chemical state information, often with higher spatial resolution than XPS. While no specific AES data for the target compound or closely related structures were found, it could be used to map the elemental distribution on a surface where materials based on this compound are present.

Thermal Analysis (TGA, DSC) for Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about thermal stability, decomposition temperatures, and the composition of the material. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting points, glass transitions, and phase transitions.

For organic compounds like this compound, TGA can determine the temperature at which the compound begins to decompose, which is a critical parameter for material processing and application. DSC can identify the melting point and any polymorphic phase transitions that may occur upon heating.

While specific TGA and DSC data for this compound are not available in the cited literature, studies on related compounds illustrate the utility of these techniques. For example, DSC and TGA have been used to characterize the thermal behavior of bipyridine carboxylic acid solvates, revealing their melting points and desolvation temperatures. researchgate.net Similarly, the thermal stability of novel complexes of squaric acid with pyridine carboxylic acids has been confirmed using TGA and DSC methods.

Table 3: Example of Thermal Analysis Data for a Bipyridine Carboxylic Acid Solvate (Note: The data below is for a 4,4'-bipyridine (B149096) solvate and is for illustrative purposes only.)

TechniqueObservationTemperature (°C)
TGAMass loss corresponding to desolvationVaries with solvate
DSCEndothermic peak corresponding to meltingVaries with solvate
DSCReversible polymorphic phase transitionObserved for specific solvates
Data interpretation based on a study of 4,4'-bipyridine carboxylic acid solvates. researchgate.net

Applications and Emerging Research Directions for 6 Thien 2 Ylpyridine 2 Carboxylic Acid

Applications in Functional Materials Science

The distinct electronic and chelating properties of 6-thien-2-ylpyridine-2-carboxylic acid have led to its exploration in a variety of functional materials.

The incorporation of electron-deficient pyridine (B92270) rings into conjugated polymer backbones is a strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby enhancing ambient stability for applications in organic electronics. While research on polymers derived specifically from this compound is emerging, studies on analogous structures provide strong evidence of their potential. For instance, a conjugated polymer incorporating 2,4,6-tri(2-thienyl)pyridine has been synthesized for use in Organic Field-Effect Transistors (OFETs). researchgate.net This polymer demonstrated p-type transport characteristics under ambient conditions. researchgate.net The presence of the thienyl-pyridine moiety in this compound suggests its utility in creating polymers with tailored electronic properties for various organic electronic devices.

The pyridine and carboxylic acid groups in this compound make it an excellent ligand for the development of chemosensors. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate can coordinate with metal ions, leading to changes in the molecule's photophysical properties, such as fluorescence. This principle is the basis for "turn-off" or "turn-on" fluorescent sensors.

Research on related pyridine-dicarboxamide structures has demonstrated highly sensitive and selective detection of metal ions like Fe³⁺ and Hg²⁺. niscpr.res.in Similarly, conjugated polymers containing 2,6-bis(2-thienyl)pyridine moieties have been shown to be highly efficient fluorescent sensors for Pd²⁺ detection. semanticscholar.orgfao.org Furthermore, luminescent metal-organic frameworks (MOFs) based on pyridyl and carboxylate ligands have been successfully employed for sensing specific anions and organic molecules. researchgate.netresearchgate.netresearchgate.net These findings strongly suggest that this compound can be a valuable component in the design of novel chemosensors for a wide range of analytes.

Table 1: Examples of Related Chemosensors and their Target Analytes

Sensor TypeLigand/MoietyTarget Analyte(s)Reference
Fluorescent ProbePyridine-2,6-dicarboxamideFe³⁺, Hg²⁺ niscpr.res.in
Conjugated Polymer2,6-bis(2-thienyl)pyridinePd²⁺ semanticscholar.orgfao.org
Metal-Organic FrameworkPyridyl and Carboxylate LigandsCrO₄²⁻/Cr₂O₇²⁻, Organic Molecules researchgate.netresearchgate.net

The strong chelating ability of this compound allows it to form stable complexes with a variety of transition metals, which can then act as catalysts. The electronic properties of the thienyl and pyridyl rings can be fine-tuned to influence the catalytic activity of the metal center.

Ruthenium complexes, in particular, have been a focus of research in this area. For example, ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have shown high catalytic activity in the oxidation of alcohols. frontiersin.org Organometallic ruthenium(II)-arene complexes with pyridine-quinoline ligands have been successfully used as catalysts for transfer hydrogenation reactions. mdpi.com The nature of the ligands bound to the metal ion significantly influences the oxidation state and, consequently, the catalytic behavior of the ruthenium center. rsc.org While direct catalytic applications of this compound complexes are still under investigation, the versatility of related pyridine-based ligands in catalysis highlights the potential of this compound.

As a bifunctional monomer, this compound can be used in the synthesis of novel polymers and metallopolymers. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides, while the thienyl-pyridine unit can be incorporated into the polymer backbone to impart specific electronic or coordination properties.

The synthesis of polyesters from various pyridine dicarboxylic acid isomers has been explored as a sustainable alternative to petroleum-derived plastics. nih.govwur.nlresearchgate.net These bio-based polymers exhibit a range of thermal and mechanical properties depending on the specific isomer and diol used. nih.govwur.nl Similarly, polyamides based on the bio-based monomer 2,5-furandicarboxylic acid have been synthesized and show promise as engineering plastics. rsc.org The formation of metallopolymers, where metal ions are coordinated to the polymer chains, offers a pathway to materials with interesting magnetic, optical, or catalytic properties. The chelating nature of the this compound unit makes it an ideal candidate for the construction of such advanced materials.

Ligand Design for Specialized Research Areas

The rigid and planar structure of the thienyl-pyridine backbone, combined with the coordinating carboxylic acid group, allows for the rational design of ligands with specific coordination geometries. By modifying the substituents on the thiophene (B33073) or pyridine rings, it is possible to tune the steric and electronic properties of the ligand, thereby controlling the coordination environment around a metal center.

Development of Ligand Scaffolds for Supramolecular Device Fabrication

The unique structural arrangement of this compound, which combines a pyridine ring, a thiophene moiety, and a carboxylic acid group, theoretically positions it as a promising candidate for the construction of complex supramolecular assemblies. The nitrogen atom of the pyridine and the carboxylic acid group can act as effective coordination sites for metal ions, while the thienyl group can introduce specific electronic and steric properties, as well as opportunities for π-π stacking interactions. These are all desirable features for the rational design of ligand scaffolds intended for the fabrication of functional supramolecular devices.

However, a thorough review of available research indicates that while the broader class of pyridine-carboxylic acids is widely used in supramolecular chemistry, specific studies detailing the application of this compound in this context are not readily found. The potential of this compound to form, for example, metallacycles, metallacages, or coordination polymers with tailored photophysical or electronic properties remains a largely theoretical proposition.

Future Perspectives in this compound Research

The future of research into this compound appears to be an open field, with several promising, yet currently unexplored, directions.

Integration with Nanoscience and Nanotechnology for Hybrid Materials

The integration of this compound with nanoscience and nanotechnology could lead to the development of novel hybrid materials. For instance, its functional groups could be used to anchor the molecule to the surface of nanoparticles, quantum dots, or carbon nanotubes. This could modify the surface properties of these nanomaterials, potentially enhancing their dispersibility, biocompatibility, or catalytic activity. Such hybrid materials could find applications in sensing, bioimaging, or as components in nanoelectronic devices. At present, there is a lack of published research specifically investigating these possibilities for this compound.

Exploration in New Classes of Coordination Compounds and Architectures

The synthesis and characterization of new coordination compounds of this compound with a wide range of metal ions could unveil novel structural motifs and properties. The interplay between the different coordinating groups (pyridine nitrogen and carboxylate oxygen) and the thienyl moiety could lead to the formation of coordination polymers with interesting topologies, such as one-dimensional chains, two-dimensional networks, or three-dimensional metal-organic frameworks (MOFs). These materials could exhibit properties like porosity, luminescence, or magnetic ordering. However, the scientific literature currently lacks reports on such systematic explorations for this specific ligand.

Advanced Computational Approaches for Predictive Design

Advanced computational methods, such as Density Functional Theory (DFT), could play a crucial role in predicting the properties and behavior of this compound and its potential complexes. Theoretical calculations could be employed to model its coordination behavior with different metal ions, predict the geometric and electronic structures of the resulting complexes, and simulate their spectroscopic and photophysical properties. This predictive approach could guide synthetic efforts towards the most promising candidates for specific applications. To date, specific computational studies focusing on this compound are not prevalent in the literature, representing a significant opportunity for future research.

Q & A

Q. What are the standard synthetic routes for 6-Thien-2-ylpyridine-2-carboxylic acid, and what catalysts/solvents are optimal?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting thiophene-2-carbaldehyde (or derivatives) with aminopyridine precursors under acidic or basic conditions .
  • Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation .
  • Functionalization : Introducing carboxyl groups via oxidation or hydrolysis.
  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) are preferred for high yields .
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on thiophene (δ 6.8–7.5 ppm) and pyridine proton signals .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> expected at m/z 221.2) .
  • Elemental Analysis : Verify C, H, N, S composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with thiophene or pyridine-binding motifs (e.g., kinases, GPCRs) .
  • In Vitro Assays :
  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies : Employ fluorescence quenching or SPR to measure binding affinity (Kd) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based simulations) .
  • Variable Temperature NMR : Resolve dynamic effects causing signal splitting .
  • Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled analogs to assign ambiguous peaks .
  • Crystallography : Obtain single-crystal X-ray diffraction data for unambiguous confirmation .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier orbitals (HOMO/LUMO) .
  • Molecular Dynamics : Simulate interactions with metal catalysts (e.g., Pd) to identify binding sites .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with reaction rates .

Q. How to optimize reaction conditions for scalable synthesis while maintaining yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify optimal parameters .
  • Continuous Flow Chemistry : Improve scalability and reduce side reactions (e.g., using microreactors) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
  • pH Stability : Test solubility and decomposition in buffers (pH 2–12) using UV-Vis spectroscopy .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products via LC-MS .

Data Analysis and Reporting

  • Statistical Validation : Use ANOVA for multi-group comparisons (e.g., biological assay replicates) and report p-values .
  • Error Handling : Calculate standard deviations (SD) for triplicate measurements and exclude outliers via Grubbs’ test .

Safety and Compliance

  • Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (GHS Category 5) .
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.